1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-
Overview
Description
1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)- is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, an acetamide group, and a benzoyl-chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)- typically involves the chloroacetylation of 2-amino-5-chlorobenzophenone, followed by reaction with piperidine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The process can be summarized as follows:
Chloroacetylation: 2-amino-5-chlorobenzophenone is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate chloroacetamide.
Piperidine Reaction: The intermediate is then reacted with piperidine to yield the final product, 1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl-chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)- involves its interaction with specific molecular targets. For instance, it has been shown to bind to the GABAA receptor, which is a key target in the central nervous system. This binding modulates the receptor’s activity, leading to its anxiolytic and muscle relaxant effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: Another piperidine alkaloid with various pharmacological effects.
Uniqueness
1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)- is unique due to its specific structural features and the presence of the benzoyl-chlorophenyl moiety
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-piperidin-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c21-16-9-10-18(22-19(24)14-23-11-5-2-6-12-23)17(13-16)20(25)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHCYBDSJMYTAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200242 | |
Record name | 1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5220-30-4 | |
Record name | 1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005220304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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